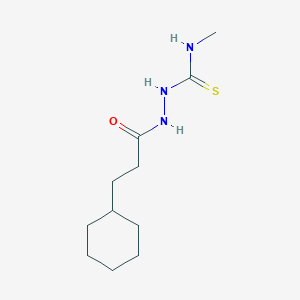
N-(1-BENZYL-4-PIPERIDYL)-N'-(1-METHYL-1H-PYRAZOL-3-YL)THIOUREA
Overview
Description
N-(1-benzyl-4-piperidinyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea: is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a pyrazole ring through a thiourea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 1-benzyl-4-piperidone, is reacted with an appropriate amine to form the piperidine intermediate.
Formation of the Pyrazole Intermediate: The pyrazole ring is synthesized separately by reacting hydrazine with an appropriate β-diketone.
Coupling Reaction: The piperidine and pyrazole intermediates are then coupled using a thiourea reagent under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of N-(1-benzyl-4-piperidinyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiourea group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiourea group, converting it to an amine.
Substitution: The benzyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiourea derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(1-benzyl-4-piperidinyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-4-piperidinyl)-N’-(1H-pyrazol-3-yl)thiourea: Lacks the methyl group on the pyrazole ring.
N-(1-benzyl-4-piperidinyl)-N’-(1-methyl-1H-pyrazol-5-yl)thiourea: The methyl group is positioned differently on the pyrazole ring.
N-(1-benzyl-4-piperidinyl)-N’-(1-methyl-1H-imidazol-2-yl)thiourea: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
N-(1-benzyl-4-piperidinyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its biological activity and interaction with molecular targets. This structural feature may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(1-methylpyrazol-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5S/c1-21-10-9-16(20-21)19-17(23)18-15-7-11-22(12-8-15)13-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-13H2,1H3,(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJKAJDLPHHLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B4271517.png)
![2-mercapto-6-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4271522.png)

![methyl 2-[({[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271555.png)
![methyl 2-[({[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271556.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271563.png)
![methyl 2-[({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271571.png)
![methyl 2-[({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271572.png)
![methyl 2-[({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4271573.png)
![isopropyl 2-(3-fluorophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4271576.png)
![2-[(2-cyanoacetyl)amino]ethyl benzoate](/img/structure/B4271582.png)



